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Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of use in

medical imaging. Its emission in the NIR window (700-900 nm) allows for deep tissue

penetration with minimal autofluorescence from biological samples. Amine-reactive derivatives

of ICG can be covalently conjugated to primary amines on proteins, such as antibodies,

enabling targeted fluorescent labeling of specific cellular components. This application note

provides detailed protocols and recommended settings for fluorescence microscopy of samples

labeled with ICG-amine conjugates.

Spectral Properties of ICG
ICG exhibits a maximum excitation peak at approximately 789 nm and a maximum emission

peak around 813 nm.[1] These spectral characteristics necessitate the use of a fluorescence

microscope equipped with a light source and filter sets optimized for the NIR range.

Microscope Configuration
Successful imaging of ICG-amine conjugates requires a fluorescence microscope equipped

with appropriate filter sets to isolate the excitation and emission signals effectively. High-

transmission bandpass filters and a suitable dichroic mirror are crucial for maximizing signal

collection and minimizing background noise.
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Recommended Filter Sets
Several commercially available filter sets are specifically designed for ICG imaging. The ideal

filter set will have a high transmission for both the excitation and emission wavelengths of ICG

while providing deep blocking of unwanted light.

Component
Wavelength

(nm)

Vendor

Example 1

Vendor

Example 2

Vendor

Example 3

Excitation Filter 769/41 FF01-769/41[2] 748 - 789[3][4] ET775/50x[5]

Dichroic Mirror 801 FF801-Di02[2]
801.00 (Cut-On)

[3][4]
T810lpxr

Emission Filter 832/37 FF01-832/37[2] 814 - 851[3][4] ET845/55m[5]

Experimental Protocols
Protocol 1: Conjugation of ICG-Amine to an Antibody
This protocol describes the general procedure for labeling a primary antibody with an amine-

reactive ICG derivative.

Materials:

Antibody of interest (at >2 mg/mL in an amine-free buffer like PBS)

Amine-reactive ICG (e.g., ICG-NHS ester)

Anhydrous Dimethyl Sulfoxide (DMSO)

Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)

Purification column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS)

Procedure:
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Prepare Antibody Solution: Adjust the pH of the antibody solution to 8.5-9.0 using the

reaction buffer.

Prepare ICG Stock Solution: Dissolve the amine-reactive ICG in DMSO to a concentration of

10-20 mM. This solution should be prepared fresh.

Conjugation Reaction: Add the ICG stock solution to the antibody solution at a molar ratio of

approximately 10:1 (ICG:antibody). Gently mix and incubate for 30-60 minutes at room

temperature, protected from light.

Purification: Remove unconjugated ICG by running the reaction mixture through a Sephadex

G-25 column equilibrated with PBS.

Characterization: Determine the degree of labeling by measuring the absorbance of the

conjugate at 280 nm (for protein) and ~785 nm (for ICG).

Protocol 2: Immunofluorescence Staining of Adherent
Cells
This protocol outlines the steps for staining fixed and permeabilized adherent cells with an ICG-

conjugated primary antibody.

Materials:

Cells grown on coverslips

PBS

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% normal goat serum in PBS)

ICG-conjugated primary antibody

Antifade mounting medium
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Procedure:

Cell Culture: Plate cells on coverslips and grow to the desired confluency.

Fixation: Aspirate the culture medium, rinse with PBS, and fix the cells with 4%

paraformaldehyde for 20 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1

hour at room temperature.

Primary Antibody Incubation: Dilute the ICG-conjugated primary antibody in blocking buffer to

the optimal concentration (typically 1-10 µg/mL, but should be empirically determined).

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or

overnight at 4°C, protected from light.

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging: Image the slides using a fluorescence microscope equipped with an appropriate

ICG filter set.

Image Acquisition and Analysis
Image Acquisition:

Light Source: Use a light source with sufficient power in the NIR range (e.g., a xenon arc

lamp or a laser line at ~780 nm).

Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio without

saturating the detector. This will depend on the brightness of the sample and the sensitivity

of the camera.

Detector: A camera with good sensitivity in the NIR region is recommended.
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Photobleaching Mitigation: ICG is susceptible to photobleaching. To minimize this, use the

lowest possible excitation light intensity and exposure time. The use of an antifade mounting

medium is also highly recommended.

Quantitative Analysis:

Background Subtraction: Correct for background fluorescence by subtracting the average

intensity of a region of interest with no specific staining from the entire image.

Signal Quantification: Measure the mean fluorescence intensity of the specifically stained

regions.

Signal-to-Noise Ratio (SNR): Calculate the SNR by dividing the mean signal intensity by the

standard deviation of the background intensity. A higher SNR indicates a better quality

image.

Troubleshooting
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Problem Possible Cause Solution

Weak or No Signal
Suboptimal antibody

concentration.

Perform a titration to determine

the optimal antibody

concentration.

Inefficient ICG conjugation.
Verify the degree of labeling of

the antibody conjugate.

Microscope settings not

optimized.

Ensure the correct filter set is

in use and increase exposure

time or light source intensity

(while being mindful of

photobleaching).

High Background Non-specific antibody binding.

Increase the blocking time

and/or add a detergent like

Tween-20 to the wash buffers.

Excess unbound ICG

conjugate.

Ensure thorough washing after

the antibody incubation step.

Rapid Photobleaching High excitation light intensity.

Reduce the light source power

and/or use a neutral density

filter.

Long exposure times.

Use the shortest possible

exposure time that provides an

adequate signal.

Absence of antifade reagent.
Use a commercially available

antifade mounting medium.
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Caption: Experimental workflow for ICG-amine fluorescence microscopy.
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Energy States of ICG Fluorescence Process
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Caption: Principle of ICG fluorescence excitation and emission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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